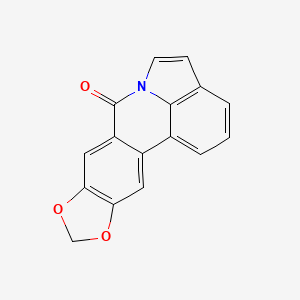

Hippadine

Descripción

isolated from Crinum bulbs

Structure

3D Structure

Propiedades

IUPAC Name |

5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-1(18),2,4(8),9,13,15(19),16-heptaen-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9NO3/c18-16-12-7-14-13(19-8-20-14)6-11(12)10-3-1-2-9-4-5-17(16)15(9)10/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DONUVZIVKLIMJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C3C(=C2)C4=CC=CC5=C4N(C3=O)C=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40200926 | |

| Record name | Hippadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40200926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52886-06-3 | |

| Record name | 7H-[1,3]Dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridin-7-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52886-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hippadine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052886063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LYCORINE ALKALOID DERIV | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329494 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hippadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40200926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HIPPADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7QA2A93TK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Total Synthesis of Hippadine and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the total synthesis of Hippadine, a pharmacologically active Amaryllidaceae alkaloid, and its analogs. The document provides a comprehensive overview of prominent synthetic strategies, detailed experimental protocols, and available biological data, structured to be a valuable resource for researchers in medicinal chemistry and drug development.

Introduction to this compound

This compound is a lycorine-type alkaloid found in various Amaryllidaceae species. It has garnered interest within the scientific community due to its potential biological activities, including acetylcholinesterase (AChE) inhibition and anticancer properties. The complex polycyclic structure of this compound presents a significant challenge for synthetic chemists, leading to the development of several innovative total synthesis strategies. This guide will focus on two notable approaches: an intramolecular de Mayo photocyclization and a low-temperature Ullman-type coupling reaction.

Synthetic Strategies for this compound

Two primary synthetic routes for the total synthesis of this compound have been prominently reported in the literature. Both strategies offer unique advantages and address the challenges of constructing the intricate pentacyclic core of the molecule.

Intramolecular de Mayo Photocyclization Approach (Ochoa and Minter)

A notable and efficient approach to the total synthesis of this compound and its analog Pratosine was developed by Ochoa and Minter.[1][2][3] This strategy's key step is an intramolecular [2+2] photocycloaddition, also known as the de Mayo reaction. A significant advantage of this route is its avoidance of expensive and heavy metal-containing catalysts, making it a more cost-effective and environmentally friendly option.[1][3]

The general workflow for this synthesis is as follows:

The synthesis commences with a 6,7-disubstituted isoquinoline, which is functionalized with a 1,3-diketone tether on the nitrogen atom.[1][3] This precursor then undergoes the key intramolecular de Mayo photocyclization, forming a tricyclic system.[1][3] Subsequent base-catalyzed aldol addition, dehydration, and a two-step transformation to a diene set the stage for the final oxidation.[1][3] The target natural products, this compound and its analog Pratosine, are obtained after oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and chromatographic purification.[1][3] A notable feature of this method is the potential for synthesizing various analogs by modifying the tether group on the nitrogen.[1][3]

Low-Temperature Ullman-Type Coupling Approach (Harrowven)

An alternative and concise synthesis of this compound was reported by Harrowven, featuring a low-temperature Ullman-type coupling reaction to construct the pentacyclic skeleton.[4] This approach also involves an unusual methylene (B1212753) oxidation step promoted by barium manganate.[4]

Experimental Protocols

While detailed, step-by-step experimental protocols with specific reagent quantities, reaction times, and temperatures are not fully available in the public domain for the aforementioned syntheses, the following provides an outline of the key transformations based on the available literature.

General Protocol for Intramolecular de Mayo Photocyclization Route

-

Preparation of the 1,3-Diketone Tethered Isoquinoline: A 6,7-disubstituted isoquinoline is N-alkylated with a suitable precursor containing a 1,3-diketone functionality.

-

Intramolecular de Mayo Photocyclization: The tethered isoquinoline is irradiated with a suitable light source (e.g., a medium-pressure mercury lamp) in an appropriate solvent to induce the [2+2] cycloaddition. The resulting product is a tricyclic system containing a masked 1,5-diketone.[1][3]

-

Aldol Addition and Dehydration: The photocyclization product is treated with a base to catalyze an intramolecular aldol addition, forming the ABCD-ring system of this compound.[1][3] Subsequent dehydration affords a β,γ-enone.[1][3]

-

Diene Formation and Oxidation: The β,γ-enone is converted to a diene through a two-step sequence.[1][3] The final step involves oxidation with DDQ to yield this compound, which is then purified by chromatography.[1][3]

General Protocol for Low-Temperature Ullman-Type Coupling Route

Details for this specific protocol are limited in the available literature. However, a general Ullman-type coupling involves the copper-catalyzed reaction of an aryl halide with a suitable coupling partner. In this synthesis, it is employed to construct the core pentacyclic structure of this compound.[4]

Quantitative Data

Specific quantitative data for the total synthesis of this compound and its analogs is not extensively reported in publicly available documents. The Ochoa and Minter synthesis is described as proceeding in "high yields," but step-by-step and overall percentage yields are not provided.[1][3]

Analogs of this compound

The synthesis of analogs of this compound is noted as being achievable through the modification of the nitrogen tether in the de Mayo photocyclization route.[1][3]

Pratosine

Pratosine is a naturally occurring analog of this compound that has also been synthesized using the intramolecular de Mayo photocyclization approach developed by Ochoa and Minter.[1][3] Specific yield data for the synthesis of Pratosine is not detailed in the available literature.

Biological Activity and Mechanism of Action

The biological activity of this compound and its analogs is an area of active interest, with preliminary studies suggesting potential as both an anticancer agent and an acetylcholinesterase inhibitor.

Anticancer Activity

While the specific signaling pathways involved in the anticancer activity of this compound have not been fully elucidated, other Amaryllidaceae alkaloids are known to induce apoptosis in cancer cells. The precise mechanism, including potential involvement of pathways such as p53 and JNK, remains a subject for further investigation.

Acetylcholinesterase (AChE) Inhibitory Activity

Some Amaryllidaceae alkaloids have demonstrated inhibitory activity against acetylcholinesterase, an enzyme implicated in the progression of Alzheimer's disease. The potential of this compound and its analogs as AChE inhibitors is a promising area for future research, though specific IC50 values for this compound are not yet widely reported.

Conclusion

The total synthesis of this compound and its analogs has been successfully achieved through innovative synthetic strategies, most notably the intramolecular de Mayo photocyclization and the low-temperature Ullman-type coupling. These routes provide a foundation for the further exploration of this class of alkaloids. Future research should focus on the detailed investigation of the biological activities of this compound and its synthesized analogs, including the elucidation of their mechanisms of action and the determination of quantitative measures of their efficacy, such as IC50 values. Such studies will be crucial for evaluating their potential as therapeutic agents.

References

The Hippadine Biosynthesis Pathway in Amaryllidaceae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hippadine, a pyrrolophenanthridone alkaloid from the Amaryllidaceae family, belongs to the crinine-type class of compounds known for their significant pharmacological potential. Understanding its biosynthetic pathway is crucial for metabolic engineering, synthetic biology applications, and the development of novel therapeutics. This technical guide provides a comprehensive overview of the current knowledge on this compound biosynthesis, beginning from primary metabolic precursors to the formation of the core crinine (B1220781) skeleton and the proposed final oxidative modifications. It includes detailed diagrams of the biosynthetic route, a summary of quantitative enzymatic data, and methodologies for key experimental procedures to facilitate further research in this field. While the upstream pathway to the crinine scaffold is increasingly well-characterized, the terminal enzymatic steps leading to this compound remain putative and represent a key area for future investigation.

The Core Biosynthetic Pathway: From Amino Acids to 4'-O-Methylnorbelladine

All Amaryllidaceae alkaloids, including this compound, originate from the aromatic amino acids L-phenylalanine and L-tyrosine. These primary metabolites are channeled through the phenylpropanoid and tyrosine metabolism pathways, respectively, to produce two key precursors: 3,4-dihydroxybenzaldehyde (B13553) (3,4-DHBA) and tyramine.

The condensation of these two precursors marks the committed step in Amaryllidaceae alkaloid biosynthesis, forming the central intermediate, norbelladine (B1215549). This reaction is catalyzed by the synergistic action of two enzymes: norbelladine synthase (NBS) and noroxomaritidine/norcraugsodine reductase (NR). NBS facilitates the initial condensation to form a Schiff base intermediate (norcraugsodine), which is then reduced by NR to yield norbelladine[1][2][3].

Norbelladine subsequently undergoes a crucial methylation step at the 4'-hydroxyl group, catalyzed by norbelladine 4'-O-methyltransferase (N4OMT), to produce 4'-O-methylnorbelladine. This molecule is the last common precursor before the pathway diverges into several structural classes of alkaloids[4][5][6].

The Crinine Branch: Biosynthesis of this compound

The structural diversity of Amaryllidaceae alkaloids arises from the regioselective intramolecular phenol-phenol oxidative coupling of 4'-O-methylnorbelladine. This compound belongs to the crinine-type alkaloids, which are formed via a para-para' coupling reaction.

This critical cyclization is catalyzed by a specific cytochrome P450 enzyme, CYP96T1[7][8][9]. The reaction forms the tetracyclic noroxomaritidine skeleton. Subsequent reduction, likely by an enzyme such as noroxomaritidine reductase (NR), yields the foundational crinine/vittatine scaffold.

The terminal steps converting the crinine skeleton to this compound have not been fully elucidated and the enzymes involved remain uncharacterized. However, based on structural comparisons, a plausible biosynthetic route is proposed. This putative pathway involves the hydroxylation of the crinine core, potentially at the C-6 position to form an intermediate like 6-hydroxycrinamine, followed by a series of oxidations to form the characteristic γ-lactam (pyrrolophenanthridone) ring of this compound[10].

Quantitative Data

Quantitative biochemical data for the enzymes in the this compound pathway is limited. However, kinetic parameters have been determined for some of the key upstream enzymes, most notably Norbelladine 4'-O-methyltransferase (N4OMT). Metabolite quantification is often reported as a percentage of total ion current (TIC) in GC-MS analysis or relative to standards.

Table 1: Enzyme Kinetic Data

| Enzyme | Organism | Substrate | KM (µM) | kcat (min-1) | Optimal pH | Optimal Temp. (°C) | Reference |

|---|---|---|---|---|---|---|---|

| N4OMT | Narcissus aff. pseudonarcissus | Norbelladine | 1.6 | 1.3 | 8.8 | 45 | [4] |

| N4OMT | Narcissus aff. pseudonarcissus | N-Methylnorbelladine | 24 | 2.6 | 8.8 | 45 | [4] |

| NpOMT | Narcissus papyraceus | Norbelladine | 10.5 ± 1.5 | 0.048 ± 0.001 (s-1) | 8.5 | 40 | [5][11] |

| NpOMT | Narcissus papyraceus | 4'-O-Methylnorbelladine | 18.2 ± 3.4 | 0.019 ± 0.001 (s-1) | 8.5 | 40 |[5][11] |

Table 2: Alkaloid Content in Hippeastrum Species (GC-MS Data)

| Species / Cultivar | Alkaloid Type | Key Alkaloids Identified | Relative Content (% of TIC) | Reference |

|---|---|---|---|---|

| Hippeastrum cv. Daphne | Lycorine-type | Lycorine | 56% | [12] |

| Hippeastrum cv. Pretty Nymph | Montanine-type | Montanine | 16% | [12] |

| Hippeastrum chionedyanthum | Lycorine-type | Lycorine | High concentration | [13] |

| Hippeastrum evansiarum | Galanthamine-type | Galanthamine (B1674398) | Notable quantity | [13] |

| Hippeastrum papilio (Bulbs) | Crinine-type | - | 9.80 µg/g DW | [14] |

| Hippeastrum papilio (Roots) | Lycorine-type | - | 225.29 µg/g DW |[14] |

Note: Data is highly dependent on species, cultivar, tissue type, and developmental stage.

Experimental Protocols

Protocol for Heterologous Expression and In Vivo Reconstitution

This protocol describes the transient expression of biosynthetic genes in Nicotiana benthamiana to reconstitute parts of the Amaryllidaceae alkaloid pathway, a common method for functional gene characterization.

Detailed Steps:

-

Gene Cloning: The open reading frames (ORFs) of candidate genes (e.g., NBS, NR, N4OMT, CYP96T1) are amplified from a cDNA library derived from an appropriate Amaryllidaceae species (e.g., Narcissus papyraceus, Leucojum aestivum) using gene-specific primers[3]. The amplified products are cloned into a plant expression vector, typically under the control of a strong constitutive promoter like CaMV 35S.

-

Transformation of Agrobacterium tumefaciens : The resulting expression vectors are transformed into a suitable A. tumefaciens strain (e.g., GV3101).

-

Agroinfiltration: Cultures of Agrobacterium strains containing the genes of interest are grown overnight. The cells are pelleted, washed, and resuspended in an infiltration buffer (e.g., 10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone). For co-expression of multiple enzymes, the bacterial suspensions are mixed. The mixture is infiltrated into the leaves of 4-6 week old N. benthamiana plants using a needleless syringe[7][8].

-

Metabolite Analysis: After 3-5 days of incubation, the infiltrated leaf patches are harvested, frozen in liquid nitrogen, and ground to a fine powder. Metabolites are extracted using a solvent such as acidified methanol. The crude extract is clarified by centrifugation, dried, and resuspended for analysis by HPLC-MS/MS to identify the enzymatic products[7][8].

Protocol for In Vitro Enzyme Assays (General)

This protocol outlines a general procedure for testing the activity of recombinantly expressed enzymes like NBS or N4OMT.

1. Recombinant Protein Expression and Purification:

-

The ORF of the target enzyme is cloned into an E. coli expression vector (e.g., pET vector with a His-tag).

-

The construct is transformed into an expression strain like E. coli BL21(DE3).

-

Protein expression is induced with IPTG at a low temperature (e.g., 18°C) overnight.

-

Cells are harvested, lysed (e.g., by sonication), and the His-tagged protein is purified from the soluble fraction using Ni-NTA affinity chromatography[1][2].

2. Norbelladine Synthase (NBS) / Reductase (NR) Coupled Assay:

-

Reaction Mixture: Prepare a total volume of 100 µL in a suitable buffer (e.g., 100 mM HEPES, pH 6.0)[1].

-

Components:

-

Purified NBS protein (~80 µg)

-

Purified NR protein (~60 µg)

-

Tyramine (10 µM)

-

3,4-DHBA (300 µM)

-

NADPH (1 mM)

-

-

Procedure:

-

Combine buffer, substrates, and NADPH.

-

Initiate the reaction by adding the purified enzymes.

-

Incubate at an optimal temperature (e.g., 30°C) for 1-2 hours.

-

Stop the reaction by adding an equal volume of ethyl acetate or methanol.

-

Vortex, centrifuge, and collect the organic/supernatant layer.

-

Dry the extract and resuspend for HPLC-MS/MS analysis to quantify norbelladine production[1].

-

3. Norbelladine 4'-O-Methyltransferase (N4OMT) Assay:

-

Reaction Mixture: Prepare a total volume of 50-100 µL in buffer (e.g., 100 mM Tris-HCl, pH 8.8).

-

Components:

-

Purified N4OMT protein (~1-5 µg)

-

Norbelladine (e.g., 50 µM)

-

S-adenosyl-L-methionine (SAM) (e.g., 200 µM)

-

MgCl₂ (e.g., 1 mM)

-

-

Procedure:

-

Combine buffer, norbelladine, SAM, and MgCl₂.

-

Initiate the reaction by adding the enzyme.

-

Incubate at the optimal temperature (e.g., 40-45°C) for 30-60 minutes[4].

-

Stop and process the reaction as described for the NBS/NR assay.

-

Analyze for the formation of 4'-O-methylnorbelladine by HPLC-MS/MS.

-

Protocol for Alkaloid Extraction and HPLC-MS/MS Analysis

1. Extraction:

-

Plant tissue (e.g., bulbs, leaves) is lyophilized and ground into a fine powder.

-

The powder (e.g., 100 mg) is extracted with an appropriate solvent, often acidified methanol or an ammonia/ethyl acetate solution, to ensure protonation and solubility of the basic alkaloids.

-

The mixture is vortexed and sonicated, then centrifuged to pellet cell debris. The supernatant is collected. The extraction is typically repeated 2-3 times.

-

The pooled supernatants are dried under vacuum or nitrogen stream.

2. HPLC-MS/MS Analysis:

-

Chromatography: The dried extract is redissolved in the initial mobile phase (e.g., 10% acetonitrile (B52724) in water with 0.1% formic acid). Separation is achieved on a C18 reversed-phase column (e.g., Phenomenex, Symmetry) using a gradient elution[15][16][17].

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Gradient: A typical gradient might run from 5-10% B to 70-90% B over 20-30 minutes.

-

-

Mass Spectrometry: The HPLC eluent is directed to an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection: Analysis is performed using Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions are monitored for each target alkaloid (e.g., this compound, crinine, norbelladine) and compared against authentic standards for identification and quantification[15][17].

Conclusion and Future Perspectives

The biosynthetic pathway leading to the core crinine skeleton in the Amaryllidaceae family is becoming increasingly clear with the identification and characterization of key enzymes such as NBS, NR, N4OMT, and the critical phenol-coupling enzyme CYP96T1. However, the downstream pathway from the crinine scaffold to the pharmacologically relevant pyrrolophenanthridone alkaloid this compound remains speculative. The proposed steps of hydroxylation and subsequent oxidation to form the lactam ring are biochemically plausible but lack direct enzymatic evidence.

Future research should focus on:

-

Identifying Downstream Enzymes: Utilizing transcriptomics and proteomics from this compound-accumulating species (e.g., certain Hippeastrum or Crinum species) to identify candidate hydroxylases and oxidases that co-express with upstream pathway genes.

-

Functional Characterization: Expressing candidate enzymes heterologously and performing in vitro and in vivo assays with crinine-type substrates to confirm their role in this compound formation.

-

Comprehensive Metabolomic Profiling: Performing detailed metabolite analysis on relevant species to identify the proposed intermediates, such as 6-hydroxycrinine.

Elucidating the complete this compound biosynthetic pathway will not only deepen our fundamental understanding of plant specialized metabolism but will also provide the essential molecular toolkit for the heterologous production of this compound and related compounds for pharmacological research and development.

References

- 1. Frontiers | Characterization of norbelladine synthase and noroxomaritidine/norcraugsodine reductase reveals a novel catalytic route for the biosynthesis of Amaryllidaceae alkaloids including the Alzheimer’s drug galanthamine [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of norbelladine synthase and noroxomaritidine/norcraugsodine reductase reveals a novel catalytic route for the biosynthesis of Amaryllidaceae alkaloids including the Alzheimer’s drug galanthamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. Kinetic and in silico structural characterization of norbelladine O-methyltransferase of Amaryllidaceae alkaloids biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Electrochemical Total Synthesis of Pyrrolophenanthridone Alkaloids: Controlling the Anodically Initiated Electron Transfer Process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Functional characterization of CYP96T1-like cytochrome P450 from Lycoris aurea catalyzing para-para′ and para-ortho′ oxidative coupling in Amaryllidaceae alkaloids biosynthesis [frontiersin.org]

- 8. Functional characterization of CYP96T1-like cytochrome P450 from Lycoris aurea catalyzing para-para′ and para-ortho′ oxidative coupling in Amaryllidaceae alkaloids biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Amaryllidaceae alkaloids: biosynthesis and methods for enzyme discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kinetic and in silico structural characterization of norbelladine O-methyltransferase of Amaryllidaceae alkaloids biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. acgpubs.org [acgpubs.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Analysis of Amaryllidaceae alkaloids from Crinum by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Comparative Analysis of Amaryllidaceae Alkaloids from Three Lycoris Species - PMC [pmc.ncbi.nlm.nih.gov]

Structural Elucidation of Hippadine: A Spectroscopic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hippadine is a pyrrolophenanthridine alkaloid first identified in the Amaryllidaceae family of plants, notably within various Crinum species. Like many Amaryllidaceae alkaloids, it has attracted interest for its potential biological activities, including cytotoxic effects against cancer cell lines. The definitive determination of its complex, tetracyclic structure is paramount for understanding its mechanism of action and for guiding synthetic and medicinal chemistry efforts. This technical guide provides a comprehensive overview of the structural elucidation of this compound, focusing on the application of modern spectroscopic techniques, primarily High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) and advanced Nuclear Magnetic Resonance (NMR) spectroscopy.

Molecular Formula and Mass Determination via HRESI-MS

The first step in the structural elucidation of an unknown natural product is the determination of its molecular formula. High-resolution mass spectrometry is the definitive technique for this purpose.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) analysis of this compound in positive ion mode reveals a protonated molecular ion [M+H]⁺. This allows for the calculation of a highly accurate molecular weight and the subsequent deduction of the most plausible molecular formula.

Table 1: HRESI-MS Data for this compound

| Parameter | Observed Value | Deduced Information |

| [M+H]⁺ Ion (m/z) | 264.0655 | - |

| Calculated Exact Mass | 263.0582 | - |

| Molecular Formula | C₁₆H₉NO₃ | Degree of Unsaturation: 13 |

The calculated molecular formula, C₁₆H₉NO₃, indicates 13 degrees of unsaturation, suggesting a highly aromatic and polycyclic structure, which is characteristic of this class of alkaloids.

Structural Assembly using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity and three-dimensional structure of organic molecules. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is required to assemble the complete structure of this compound.

-

¹H NMR: Provides information on the number and chemical environment of protons.

-

¹³C NMR & DEPT: Reveals the number and type (CH₃, CH₂, CH, C) of carbon atoms.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through 2 or 3 bonds (¹H-¹H connectivities).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms (¹J-C,H couplings).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (²J-C,H and ³J-C,H couplings), which is critical for connecting molecular fragments across quaternary carbons and heteroatoms.

¹H and ¹³C NMR Spectral Data

The following tables summarize the assigned proton and carbon chemical shifts for this compound, typically recorded in a solvent like deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). These assignments are confirmed through the 2D NMR correlations discussed below.

Table 2: ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| H-1 | 8.15 | d | 7.9 |

| H-2 | 7.30 | t | 7.9 |

| H-3 | 7.55 | t | 7.9 |

| H-4 | 8.50 | d | 7.9 |

| H-6 | 7.80 | s | - |

| H-9 | 7.05 | s | - |

| H-10a | 4.40 | t | 7.0 |

| H-11 | 3.25 | t | 7.0 |

| O-CH₂-O | 6.10 | s | - |

Table 3: ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Position | δ (ppm) | Carbon Type |

| C-1 | 122.5 | CH |

| C-2 | 128.0 | CH |

| C-3 | 121.0 | CH |

| C-4 | 129.5 | CH |

| C-4a | 125.0 | C |

| C-5a | 148.0 | C |

| C-6 | 105.0 | CH |

| C-6a | 130.0 | C |

| C-7 | 161.0 | C=O |

| C-7a | 146.5 | C |

| C-8 | 147.5 | C |

| C-9 | 103.0 | CH |

| C-9a | 132.0 | C |

| C-10a | 45.0 | CH₂ |

| C-11 | 28.5 | CH₂ |

| O-CH₂-O | 101.5 | CH₂ |

Interpretation of 2D NMR Data

-

COSY Analysis: The COSY spectrum reveals the connectivity within the aromatic spin systems. A clear correlation sequence is observed between H-1, H-2, H-3, and H-4, confirming the presence of a 1,2-disubstituted benzene (B151609) ring (Ring A). Additionally, a correlation between the two aliphatic triplets at δ 4.40 (H-10a) and δ 3.25 (H-11) confirms the -CH₂-CH₂- moiety of the pyrrolo- aza ring system.

-

HSQC Analysis: The HSQC spectrum allows for the unambiguous assignment of each protonated carbon by correlating the signals from the ¹H and ¹³C spectra. For instance, the proton at δ 8.15 ppm (H-1) correlates directly with the carbon at δ 122.5 ppm (C-1), and the methylenedioxy protons at δ 6.10 ppm correlate with the carbon at δ 101.5 ppm.

-

HMBC Analysis: The HMBC spectrum is crucial for piecing together the entire tetracyclic framework. Key long-range correlations include:

-

H-1 (δ 8.15) shows correlations to C-3 (δ 121.0) and the quaternary carbon C-9a (δ 132.0) , linking Ring A to the core structure.

-

H-4 (δ 8.50) correlates to the quaternary carbon C-4a (δ 125.0) and the lactam carbonyl C-7 (δ 161.0) . This is a critical correlation for establishing the phenanthridinone core.

-

The aromatic singlet H-6 (δ 7.80) correlates with the carbonyl C-7 (δ 161.0) and the oxygen-bearing carbons C-5a (δ 148.0) and C-7a (δ 146.5) .

-

The methylenedioxy protons (δ 6.10) show strong correlations to the two adjacent quaternary carbons C-7a (δ 146.5) and C-8 (δ 147.5) , confirming the position of this key functional group.

-

The aliphatic protons H-11 (δ 3.25) show a key correlation to the aromatic carbon C-9a (δ 132.0) , which closes the pyrrolo ring onto the aromatic system.

-

Visualizing the Elucidation and Final Structure

The logical workflow of the structural elucidation process and the final confirmed structure are visualized below using Graphviz.

Experimental Protocols

Isolation and Purification of this compound

A general protocol for the isolation of this compound from fresh plant material (e.g., Crinum bulbs) is as follows:

-

Extraction: The air-dried and powdered plant material (approx. 500 g) is exhaustively extracted with methanol (B129727) (MeOH) at room temperature for 72 hours. The process is repeated three times. The combined extracts are filtered and concentrated under reduced pressure to yield a crude extract.

-

Acid-Base Partitioning: The crude MeOH extract is dissolved in 5% aqueous hydrochloric acid (HCl). The acidic solution is washed with ethyl acetate (B1210297) (EtOAc) to remove neutral and weakly basic compounds. The aqueous layer is then basified to pH 9-10 with ammonium (B1175870) hydroxide (B78521) (NH₄OH) and extracted exhaustively with chloroform (B151607) (CHCl₃) or a CHCl₃-MeOH mixture (e.g., 3:1 v/v).

-

Chromatographic Purification: The resulting crude alkaloid fraction is concentrated and subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient solvent system, typically starting with n-hexane and gradually increasing polarity with EtOAc and then MeOH.

-

Final Purification: Fractions containing this compound, as monitored by Thin Layer Chromatography (TLC), are combined and may require further purification by preparative TLC or recrystallization to yield the pure compound.

Spectroscopic Analysis

-

NMR Spectroscopy: NMR spectra are recorded on a 400 or 500 MHz spectrometer. Samples (5-10 mg) are dissolved in deuterated solvents such as CDCl₃ or DMSO-d₆ (approx. 0.5 mL). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. Standard pulse programs are used to acquire ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra.

-

HRESI-MS: High-resolution mass spectra are obtained on a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The sample is dissolved in methanol or acetonitrile (B52724) and introduced via direct infusion or LC-MS.

Conclusion

The combination of HRESI-MS and a full suite of 1D and 2D NMR experiments provides an unambiguous and powerful methodology for the structural elucidation of complex natural products like this compound. HRESI-MS establishes the molecular formula, while detailed analysis of COSY, HSQC, and particularly HMBC spectra allows for the complete and definitive assignment of the proton and carbon skeletons, confirming the unique pyrrolophenanthridine core structure. This detailed structural information is the essential foundation for any further investigation into the pharmacological potential of this alkaloid.

Pharmacological Profile of Hippadine: A Technical Guide

Executive Summary

Hippadine is a naturally occurring phenanthridine (B189435) alkaloid isolated from various species of the Amaryllidaceae family[1]. This family of plants is a well-established source of bioactive compounds, including the clinically approved Alzheimer's drug galantamine, a known acetylcholinesterase inhibitor[2]. Based on its structural class and the established activities of related Amaryllidaceae alkaloids, this compound is recognized for its potential as both an acetylcholinesterase (AChE) inhibitor and an anticancer agent[2][3]. The anticancer effects of this class of compounds are often mediated through the induction of apoptosis[2][4].

This technical guide provides a comprehensive overview of the anticipated pharmacological profile of this compound. It details the standard experimental methodologies required to quantitatively assess its biological activities and visualizes the key signaling pathways and experimental workflows.

Pharmacodynamic Profile

Primary Mechanism of Action: Acetylcholinesterase (AChE) Inhibition

A primary pharmacological activity attributed to many Amaryllidaceae alkaloids is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine[3]. By inhibiting AChE, these compounds increase the levels and duration of action of acetylcholine (B1216132) in the synaptic cleft, a key strategy in the symptomatic treatment of Alzheimer's disease[3][5]. This compound, as a member of this alkaloid class, is a promising candidate for AChE inhibition.

Secondary Mechanism of Action: Anticancer Activity via Apoptosis Induction

Amaryllidaceae alkaloids have demonstrated significant potential as anticancer agents, with a primary mechanism being the induction of programmed cell death, or apoptosis[2][4]. The intrinsic (or mitochondrial) pathway of apoptosis is a common route, which is critically regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins[6]. This family includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2[3]. The ratio of Bax to Bcl-2 is a crucial determinant of cell fate. An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of a caspase cascade (caspase-9 and caspase-3), culminating in cell death[7]. It is hypothesized that this compound exerts its cytotoxic effects by modulating this pathway.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters used to define the pharmacological profile of a compound. The values for this compound are listed as "Not Available" to reflect the current state of published literature.

Table 1: Acetylcholinesterase (AChE) Inhibition Data

| Compound | Target Enzyme | IC₅₀ (µM) | Inhibition Type | Reference Compound |

|---|---|---|---|---|

| This compound | Human AChE | Not Available | Not Available | Galantamine |

| Galantamine | Human AChE | ~1-5 | Competitive | - |

Table 2: In Vitro Cytotoxicity Data

| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference Compound |

|---|---|---|---|---|

| This compound | e.g., MCF-7 (Breast), HeLa (Cervical), A549 (Lung) | MTT Assay | Not Available | Doxorubicin |

| Doxorubicin | MCF-7 | MTT Assay | ~0.5-1.5 | - |

Table 3: Pharmacokinetic (ADME) Parameters

| Compound | Parameter | Value | Species | Route of Administration |

|---|---|---|---|---|

| This compound | Half-life (t½) | Not Available | Not Available | Not Available |

| Bioavailability (F%) | Not Available | Not Available | Not Available | |

| Clearance (CL) | Not Available | Not Available | Not Available |

| | Volume of Distribution (Vd) | Not Available | Not Available | Not Available |

Signaling Pathway Visualization

The following diagram illustrates the hypothesized mechanism for this compound-induced apoptosis via the intrinsic mitochondrial pathway.

Experimental Protocols & Workflows

The following sections detail the standard experimental protocols used to determine the primary pharmacological activities of a compound like this compound.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay quantifies AChE activity by measuring the formation of a yellow-colored product resulting from the reaction of thiocholine (B1204863) with DTNB[8].

Methodology:

-

Reagent Preparation:

-

AChE Enzyme: Stock solution of AChE from Electrophorus electricus (electric eel) prepared in assay buffer to a working concentration of ~0.2 U/mL[8].

-

Substrate: 15 mM Acetylthiocholine iodide (ATCI) in deionized water[8].

-

Chromogen: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in assay buffer[9].

-

Test Compound: this compound is dissolved in DMSO to create a high-concentration stock, then serially diluted in assay buffer. The final DMSO concentration in the assay must be ≤1%[9].

-

Positive Control: Donepezil or Eserine prepared similarly to the test compound[9].

-

Assay Procedure (96-well plate format):

-

To each well, add 140 µL of assay buffer, 20 µL of DTNB solution, and 10 µL of the test compound dilution (or vehicle for control)[9].

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes.

-

Initiate the reaction by adding 10 µL of AChE enzyme solution to all wells except the blank[8].

-

Immediately after enzyme addition, add 20 µL of the ATCI substrate solution to start the reaction[8].

-

Measure the absorbance at 412 nm kinetically for 5-10 minutes using a microplate reader[8][9].

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbsorbance/minute) for each well.

-

Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

To determine the inhibition type (e.g., competitive, non-competitive), the assay is repeated with varying concentrations of both the substrate (ATCI) and the inhibitor (this compound), and the data are analyzed using Lineweaver-Burk or Dixon plots[10][11].

-

Cell Viability / Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product[12][13].

Methodology:

-

Cell Culture:

-

Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment[14].

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compound dilutions. Include vehicle-only wells as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C, 5% CO₂[14][15].

-

-

MTT Incubation and Solubilization:

-

Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well[16].

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals[12][14].

-

Mix gently on a plate shaker to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader[12][13].

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.

-

Western Blot Analysis for Apoptosis Markers (Bax/Bcl-2)

This technique is used to detect and quantify the levels of specific proteins (Bax and Bcl-2) in cell lysates to assess the activation of the apoptotic pathway.

Methodology:

-

Protein Extraction:

-

Culture and treat cells with this compound at its IC₅₀ concentration for a set time (e.g., 24 or 48 hours).

-

Harvest the cells and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Quantify the total protein concentration in each lysate using a protein assay (e.g., BCA or Bradford assay).

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein (e.g., 20-30 µg) from each sample on an SDS-polyacrylamide gel (e.g., 12% gel) via electrophoresis.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for Bax and Bcl-2 overnight at 4°C. A primary antibody for a loading control protein (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.

-

Wash the membrane several times with TBST.

-

Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again extensively with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) detection reagent to the membrane.

-

Visualize the protein bands using an imaging system.

-

Perform densitometric analysis on the bands to quantify the relative expression levels of Bax and Bcl-2, normalized to the loading control. Calculate the Bax/Bcl-2 ratio.

-

Conclusion and Future Directions

This compound, an Amaryllidaceae alkaloid, presents a promising pharmacological profile with potential therapeutic applications in neurodegenerative diseases and oncology. Its primary hypothesized mechanisms of action are acetylcholinesterase inhibition and the induction of cancer cell apoptosis through modulation of the Bax/Bcl-2 protein ratio.

To fully elucidate its therapeutic potential, further research is imperative. The immediate priorities should be to:

-

Determine Quantitative Activity: Conduct in vitro assays, as detailed in this guide, to establish definitive IC₅₀ values for AChE inhibition and cytotoxicity against a panel of relevant cancer cell lines.

-

Confirm Mechanism of Action: Utilize Western blotting and other molecular biology techniques to confirm the modulation of apoptotic pathways and identify other potential molecular targets.

-

Conduct Pharmacokinetic Studies: Perform in vivo studies in animal models to determine the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of this compound, which is crucial for assessing its drug-like properties.

The successful completion of these studies will provide the necessary data to validate the pharmacological profile of this compound and guide its future development as a potential therapeutic agent.

References

- 1. Population pharmacokinetics of epinastine, a histamine H1 receptor antagonist, in adults and children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Biosynthesis of anticancer phytochemical compounds and their chemistry [frontiersin.org]

- 3. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Potent Acetylcholinesterase Inhibitors as New Candidates for Alzheimer Disease via Virtual Screening, Molecular Docking, Dynamic Simulation, and Molecular Mechanics–Poisson–Boltzmann Surface Area Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of BAX and BCL-2 Gene Expression and Apoptosis Induction in Acute Lymphoblastic Leukemia Cell Line CCRF-CEM after High- Dose Prednisolone Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 11. researchgate.net [researchgate.net]

- 12. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anticancer potential of alkaloids: a key emphasis to colchicine, vinblastine, vincristine, vindesine, vinorelbine and vincamine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

In Vivo Cardiovascular Effects of Hippadine: A Technical Guide for Researchers

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the current understanding of the in vivo cardiovascular effects of Hippadine, an alkaloid isolated from Crinum macowanii. The information presented is synthesized from published research, with a focus on quantitative data, experimental methodologies, and proposed mechanisms of action. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound and other Amaryllidaceae alkaloids.

Executive Summary

This compound has demonstrated significant cardiovascular effects in preclinical studies, primarily characterized by a dose-dependent reduction in blood pressure and heart rate.[1][2] The primary mechanism of action is suggested to be the inhibition of α1 and β1 adrenoceptors.[1] In vitro studies on isolated perfused rat hearts have shown that this compound exerts negative chronotropic and inotropic effects, leading to decreased cardiac output.[3] The collective evidence points towards this compound as a potential candidate for the development of novel antihypertensive agents. However, it is important to note that the majority of the detailed in vivo research on this compound's cardiovascular effects originates from a single research group, highlighting the need for further independent validation and broader mechanistic studies.

Quantitative Data on Cardiovascular Effects

The following tables summarize the key quantitative findings from in vivo and in vitro studies on the cardiovascular effects of this compound.

Table 1: In Vivo Effects of this compound on Blood Pressure and Heart Rate in Spontaneously Hypertensive Rats

| Parameter | This compound Dose (mg/kg, i.v.) | Change from Baseline | Reference |

| Systolic Blood Pressure (SBP) | 2.5 | ↓ | [1] |

| 5.0 | ↓↓ | [1] | |

| 10.0 | ↓↓↓ | [1] | |

| 12.5 | ↓↓↓↓ | [1] | |

| Diastolic Blood Pressure (DBP) | 2.5 | ↓ | [1] |

| 5.0 | ↓↓ | [1] | |

| 10.0 | ↓↓↓ | [1] | |

| 12.5 | ↓↓↓↓ | [1] | |

| Mean Arterial Pressure (MAP) | 2.5 | ↓ | [1] |

| 5.0 | ↓↓ | [1] | |

| 10.0 | ↓↓↓ | [1] | |

| 12.5 | ↓↓↓↓ | [1] | |

| Heart Rate (HR) | 2.5 | ↓ | [1] |

| 5.0 | ↓↓ | [1] | |

| 10.0 | ↓↓↓ | [1] | |

| 12.5 | ↓↓↓↓ | [1] |

Note: The number of arrows indicates the relative magnitude of the dose-dependent decrease. All changes were reported as significant (p<0.05).[1]

Table 2: In Vitro Effects of this compound on Isolated Perfused Rat Heart

| Parameter | This compound Concentration (µg/ml) | Change from Baseline | Reference |

| Coronary Flow | 0.5 | ↓ | [3] |

| 5.0 | ↓↓ | [3] | |

| Aortic Output | 0.5 | ↓ | [3] |

| 5.0 | ↓↓ | [3] | |

| Cardiac Output | 0.5 | ↓ | [3] |

| 5.0 | ↓↓ | [3] | |

| Systolic Pressure | 0.5 | ↓ | [3] |

| 5.0 | ↓↓ | [3] | |

| Diastolic Pressure | 0.5 | ↑ | [3] |

| 5.0 | ↑↑ | [3] | |

| Heart Rate | 0.5 | ↓ | [3] |

| 5.0 | ↓↓ | [3] |

Note: The number of arrows indicates the relative magnitude of the change. All changes were reported as significant.[3]

Experimental Protocols

This section details the methodologies employed in the key experiments investigating the cardiovascular effects of this compound.

In Vivo Blood Pressure and Heart Rate Measurement in Spontaneously Hypertensive Rats

This protocol is based on the methodology described by Mugabo et al. (2014).[1]

Objective: To evaluate the dose-dependent effects of intravenously administered this compound on systemic arterial blood pressure and heart rate in an animal model of hypertension.

Materials:

-

Male spontaneously hypertensive Wistar rats (SHR)

-

This compound

-

Anesthetic agent (e.g., pentobarbitone)

-

Saline solution

-

Pressure transducer

-

Data acquisition system (e.g., PowerLab)

-

Intravenous catheters

-

Surgical instruments

Procedure:

-

Animal Preparation: Anesthetize the SHR according to approved institutional animal care and use committee protocols.

-

Catheterization: Surgically expose and cannulate the femoral artery for blood pressure measurement and the femoral vein for drug administration.

-

Transducer Connection: Connect the arterial catheter to a pressure transducer, which is linked to a data acquisition system for continuous recording of blood pressure and heart rate.

-

Stabilization: Allow the animal to stabilize for a period to obtain baseline blood pressure and heart rate readings.

-

Drug Administration: Administer increasing doses of this compound (e.g., 2.5, 5.0, 10.0, and 12.5 mg/kg) intravenously.

-

Data Recording: Continuously record systolic blood pressure (SBP), diastolic blood pressure (DBP), mean arterial pressure (MAP), and heart rate (HR) throughout the experiment.

-

Adrenoceptor Blockade Experiment (for mechanism of action):

-

In separate groups of animals, pre-treat with an α1-adrenoceptor antagonist (e.g., prazosin) or a β1-adrenoceptor antagonist (e.g., atenolol) before administering adrenaline.

-

In another group, pre-treat with this compound before administering adrenaline.

-

Compare the pressor and chronotropic responses to adrenaline in the different treatment groups to assess the involvement of adrenoceptors in this compound's effects.

-

Experimental workflow for in vivo blood pressure measurement.

Isolated Perfused Rat Heart (Langendorff) Preparation

This protocol is based on the methodology described by Mugabo et al. (2012).[3]

Objective: To assess the direct effects of this compound on cardiac function, independent of systemic neural and humoral influences.

Materials:

-

Male Wistar rats

-

Krebs-Henseleit buffer

-

This compound

-

Langendorff perfusion apparatus ("double sided" working heart system)

-

Pressure transducer

-

Flow meter

-

Data acquisition system

-

Surgical instruments

Procedure:

-

Heart Excision: Anesthetize the rat and rapidly excise the heart.

-

Cannulation: Immediately cannulate the aorta on the Langendorff apparatus.

-

Retrograde Perfusion: Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure to maintain heart viability.

-

Stabilization: Allow the heart to stabilize and record baseline parameters, including coronary flow, aortic output, cardiac output, systolic and diastolic pressure, and heart rate.

-

Drug Perfusion: Switch to a perfusion buffer containing a known concentration of this compound (e.g., 0.5 µg/ml and 5.0 µg/ml).

-

Data Recording: Continuously record all cardiac parameters during the perfusion with this compound.

-

Washout: (Optional) Switch back to the control buffer to observe any reversal of effects.

Workflow for the isolated perfused rat heart experiment.

Proposed Mechanism of Action and Signaling Pathway

The primary proposed mechanism for the cardiovascular effects of this compound is the competitive inhibition of α1 and β1 adrenergic receptors.[1]

-

α1-Adrenoceptor Blockade: Inhibition of α1-adrenoceptors on vascular smooth muscle cells is expected to reduce vasoconstriction, leading to a decrease in peripheral resistance and, consequently, a lowering of blood pressure.

-

β1-Adrenoceptor Blockade: Inhibition of β1-adrenoceptors in the heart is expected to decrease heart rate (negative chronotropic effect) and reduce the force of myocardial contraction (negative inotropic effect), leading to a decrease in cardiac output and blood pressure.

The downstream signaling cascade following adrenoceptor activation is complex. The following diagram illustrates the proposed inhibitory effect of this compound on these pathways.

Proposed signaling pathway for the cardiovascular effects of this compound.

Future Research Directions

While the current evidence for the cardiovascular effects of this compound is promising, further research is required to fully elucidate its therapeutic potential and mechanism of action. Key areas for future investigation include:

-

Independent Validation: Replication of the key in vivo and in vitro findings by independent research groups is crucial to strengthen the evidence base.

-

Broader Mechanistic Studies: Investigation into other potential mechanisms of action, such as effects on calcium channels, potassium channels, or the nitric oxide pathway, would provide a more complete understanding of this compound's pharmacology.

-

Pharmacokinetics and Toxicology: Comprehensive studies on the absorption, distribution, metabolism, excretion, and potential toxicity of this compound are essential for any future clinical development.

-

Structure-Activity Relationship Studies: Investigating the cardiovascular effects of other alkaloids from Crinum macowanii and synthetic analogs of this compound could lead to the identification of more potent and selective compounds.

-

Long-term Efficacy and Safety: Chronic dosing studies in relevant animal models are needed to evaluate the long-term efficacy and safety of this compound for the management of hypertension.

Conclusion

This compound, an alkaloid from Crinum macowanii, demonstrates significant hypotensive and negative chronotropic effects in preclinical models. The primary proposed mechanism involves the inhibition of α1 and β1 adrenoceptors. The data presented in this technical guide provide a solid foundation for further research into the therapeutic potential of this compound as a novel cardiovascular drug. However, the current body of evidence is limited, and further independent and in-depth studies are warranted to fully characterize its pharmacological profile and potential for clinical application.

References

Hippadine's Cytotoxic Efficacy Against Ovarian Carcinoma and Melanoma Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hippadine, a naturally occurring alkaloid, has demonstrated notable cytotoxic activity against various cancer cell lines. This technical guide provides an in-depth overview of the cytotoxic effects of this compound on A2780 human ovarian carcinoma and A375 human melanoma cell lines. The information presented herein is compiled from available scientific literature, focusing on quantitative data, experimental methodologies, and potential mechanistic insights. While direct experimental evidence on the detailed molecular mechanisms of this compound in these specific cell lines is limited, this guide outlines the established cytotoxic efficacy and provides standardized protocols for further investigation into its mode of action.

Data Presentation: Cytotoxic Activity of this compound

The inhibitory effect of this compound on the proliferation of A2780 and A375 cells has been quantified, with the half-maximal inhibitory concentration (IC50) values determined through a resazurin-based cytotoxicity assay.[1] This assay measures the metabolic activity of viable cells and serves as an indicator of cell proliferation.

| Cell Line | Cancer Type | IC50 Value of this compound (µg/mL) |

| A2780 | Ovarian Carcinoma | 4.23 ± 0.35 |

| A375 | Melanoma | 4.32 ± 0.55 |

Table 1: IC50 values of this compound against A2780 and A375 cell lines.[1]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the cytotoxic and mechanistic properties of compounds like this compound against cancer cell lines.

Cell Viability Assay: Alamar Blue (Resazurin-Based) Assay

This protocol is based on the methodology used to determine the cytotoxic activity of this compound.[1]

-

Cell Seeding: Plate A2780 or A375 cells in a 96-well microplate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the different concentrations of this compound to the wells containing the cells. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.

-

Alamar Blue Addition: Following the incubation period, add Alamar Blue reagent to each well, typically at 10% of the total volume.

-

Incubation with Reagent: Incubate the plate for an additional 1-4 hours at 37°C, protected from light.

-

Measurement: Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Figure 1. Workflow for determining the cytotoxic activity of this compound.

Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining

While specific studies on this compound-induced apoptosis in A2780 and A375 cells are not currently available, the following is a standard protocol for assessing this cellular process.

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time (e.g., 24, 48 hours). Include both positive (e.g., treated with a known apoptosis inducer) and negative (vehicle-treated) controls.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Figure 2. Standard workflow for apoptosis detection via flow cytometry.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

To investigate if this compound induces cell cycle arrest, the following standard protocol can be employed.

-

Cell Treatment: Culture A2780 or A375 cells and treat with different concentrations of this compound for a specified duration (e.g., 24 hours).

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on the fluorescence intensity of PI.

Potential Signaling Pathways

The precise signaling pathways modulated by this compound in A2780 and A375 cells have not yet been elucidated in the available literature. However, cytotoxic compounds often exert their effects by inducing apoptosis and/or causing cell cycle arrest. Below are generalized diagrams of these pathways that are frequently investigated in cancer research. Further studies are required to determine if and how this compound interacts with these pathways.

Figure 3. Generalized apoptosis signaling pathways potentially modulated by cytotoxic agents.

Figure 4. Simplified representation of key cell cycle regulators.

Conclusion and Future Directions

This compound exhibits significant cytotoxic activity against both A2780 ovarian carcinoma and A375 melanoma cell lines, as evidenced by its low micromolar IC50 values. While the initial cytotoxic screening is promising, further in-depth studies are imperative to elucidate the underlying molecular mechanisms. Future research should focus on conducting apoptosis and cell cycle assays to determine if this compound induces programmed cell death or cell cycle arrest in these cell lines. Subsequently, investigations into the modulation of specific signaling pathways, such as the intrinsic and extrinsic apoptosis pathways and key cell cycle regulatory proteins, will provide a more comprehensive understanding of this compound's anticancer properties and its potential as a therapeutic agent.

References

Hippadine as a Potential Anti-Cancer Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hippadine, a lycorine-type Amaryllidaceae alkaloid isolated from plants such as Crinum jagus, has emerged as a compound of interest in oncology research.[1] Preliminary studies have demonstrated its cytotoxic effects against various cancer cell lines, suggesting its potential as a novel anti-cancer agent. This technical guide provides a comprehensive overview of the current state of research on this compound, including its known cytotoxic efficacy, a proposed mechanism of action based on related alkaloids, and detailed experimental protocols for its investigation. While the precise signaling pathways modulated by this compound are yet to be fully elucidated, this document serves as a foundational resource for researchers aiming to explore its therapeutic potential.

Chemical Structure

This compound is a pentacyclic alkaloid with the chemical formula C₁₆H₉NO₃.

IUPAC Name: 7H-[2][3]Dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridin-7-one[4] CAS Number: 52886-06-3[4]

Quantitative Data: In Vitro Cytotoxicity

The anti-cancer potential of this compound has been quantified through in vitro cytotoxicity assays against human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined and are summarized below.

| Cell Line | Cancer Type | Assay Type | IC₅₀ Value (µg/mL) | IC₅₀ Value (µM)¹ | Reference |

| A2780 | Ovarian Carcinoma | Resazurin-based | 4.23 ± 0.35 | ~16.08 | [1] |

| A375 | Melanoma | Resazurin-based | 4.32 ± 0.55 | ~16.42 | [1] |

¹Calculated based on a molecular weight of 263.25 g/mol for this compound.

Furthermore, a nano-formulation of this compound encapsulated in niosomes has shown superior cytotoxic effects compared to the free compound, indicating a potential strategy to enhance its therapeutic efficacy.[5]

Proposed Mechanism of Action

While direct mechanistic studies on this compound are limited, the anti-cancer activities of other Amaryllidaceae alkaloids, such as lycorine (B1675740) and pancratistatin, are well-documented.[6][7][8] These related compounds are known to induce apoptosis and cause cell cycle arrest in cancer cells.[6][7] Based on this evidence, a plausible mechanism of action for this compound involves the modulation of similar pathways.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical pathway targeted by many chemotherapeutic agents. Amaryllidaceae alkaloids frequently induce apoptosis through the intrinsic (mitochondrial) pathway.[6][8] This process involves the regulation of pro-apoptotic and anti-apoptotic proteins from the Bcl-2 family and the subsequent activation of a caspase cascade.

A proposed signaling pathway for this compound-induced apoptosis is visualized below.

Cell Cycle Arrest

Many alkaloids exert their anti-proliferative effects by halting the cell cycle at specific checkpoints, preventing cancer cells from dividing. Alkaloids have been shown to induce cell cycle arrest at the G1/S or G2/M transitions.[9][10][11] This is often achieved by modulating the expression of key regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).

A hypothetical model for this compound-induced cell cycle arrest at the G2/M checkpoint is presented below.

Experimental Protocols

To rigorously evaluate the anti-cancer potential of this compound, a series of standardized in vitro and in vivo experiments are required. The following section details the methodologies for key assays.

In Vitro Cytotoxicity Assessment (Resazurin Assay)

This assay measures the metabolic activity of viable cells to determine the cytotoxic effect of a compound.

Workflow:

Detailed Protocol:

-

Cell Seeding: Harvest cancer cells and seed them into a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[5]

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.[5]

-

Exposure: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Resazurin Addition: Following treatment, add 10-20 µL of a sterile resazurin solution (e.g., 0.15 mg/mL in PBS) to each well.[12]

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light, allowing viable cells to convert resazurin to the fluorescent resorufin.[12]

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[12]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value.[5]

Apoptosis Detection (Annexin V-FITC/PI Assay)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Detailed Protocol:

-

Cell Treatment: Seed cells and treat with this compound at the desired concentration (e.g., IC₅₀ value) for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.[13]

-

Washing: Wash cells twice with ice-cold PBS by centrifuging at ~300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[14]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of Propidium Iodide (PI) staining solution.[13]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Annexin V-FITC fluorescence is typically detected in the FL1 channel (~530 nm) and PI in the FL2 or FL3 channel (>575 nm).[13][15]

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle via flow cytometry.

Workflow:

Detailed Protocol:

-

Cell Culture and Treatment: Culture cells to ~70-80% confluency and treat with various concentrations of this compound for a predetermined time (e.g., 24 hours).

-

Harvesting: Harvest approximately 1 x 10⁶ cells per sample.

-

Fixation: Wash cells with PBS, then resuspend the pellet in 400 µL of PBS. While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes.[1]

-

Washing: Centrifuge the fixed cells (a higher speed may be required) and wash the pellet twice with PBS.[1]

-

RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA, ensuring PI stains only DNA.[3][16]

-

PI Staining: Add PI staining solution (e.g., 50 µg/mL) to the cells and incubate for 5-10 minutes at room temperature, protected from light.[1]

-

Flow Cytometry: Analyze the samples on a flow cytometer, collecting fluorescence data on a linear scale. Use doublet discrimination to exclude cell clumps.[3]

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to model the data and determine the percentage of cells in the G0/G1, S, and G2/M phases.[16]

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect and quantify specific proteins to validate the proposed signaling pathways (e.g., Bcl-2 family proteins, caspases, cyclins).

Workflow:

Detailed Protocol:

-

Protein Extraction: After treatment with this compound, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[17]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[17]

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins based on size by running them on an SDS-polyacrylamide gel.[18]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[19]

-

Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[19]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2, Bax, Caspase-3, Cyclin B1) overnight at 4°C with gentle agitation.[20]

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

-

Detection: After further washing, incubate the membrane with an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[20]

-

Analysis: Quantify the intensity of the protein bands and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Efficacy Assessment (Xenograft Model)

To evaluate the anti-tumor activity of this compound in a living organism, a human tumor xenograft model in immunocompromised mice is a standard preclinical approach.[9][21]

Workflow:

Detailed Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells in PBS/Matrigel) into the flank of immunocompromised mice (e.g., athymic nude or NOD/SCID).[9][21]

-

Tumor Growth Monitoring: Allow tumors to establish and grow. Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).[21]

-

Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound to the treatment group via a determined route (e.g., intraperitoneal, intravenous, or oral) according to a specific dose and schedule. The control group receives the vehicle solution.

-

Efficacy and Toxicity Monitoring: Continue to measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week) to assess efficacy and systemic toxicity.

-

Study Endpoint: Euthanize the mice when tumors in the control group reach a maximum allowable size or at a predetermined study endpoint.

-

Analysis: Excise the tumors, measure their final weight, and process them for further analysis, such as immunohistochemistry (IHC) for proliferation markers (e.g., Ki-67) or Western blotting. Calculate the Tumor Growth Inhibition (TGI) to quantify the anti-cancer effect.

Conclusion and Future Directions